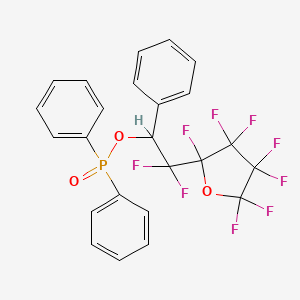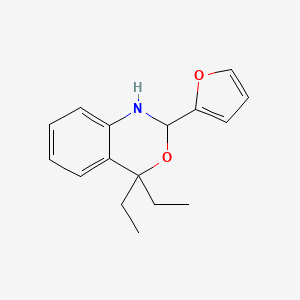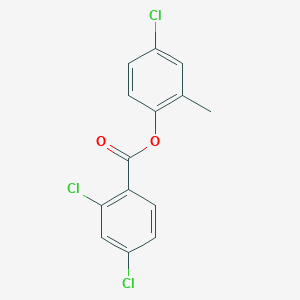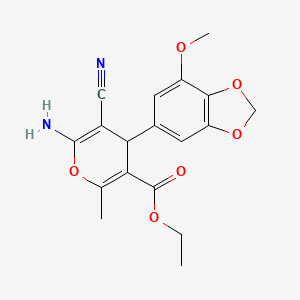![molecular formula C18H29N3O4 B5525553 [4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)
[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole compounds typically involves the condensation of various precursors in basic or acidic media, followed by reactions with hydrazine hydrate or other agents to form the desired acetic acid derivatives. Notable methods include the condensation of ethyl bromoacetate with other compounds to form acetic acid ethyl esters containing a triazole ring, which can be further modified through reactions with aromatic aldehydes or isothiocyanates to introduce various functional groups (Demirbas et al., 2004). Another approach involves the synthesis of DOTA-Tris(t)Bu ester, a precursor chelating agent, through a convenient and cost-effective method, showcasing the potential for synthesizing complex molecules efficiently (Li et al., 2009).
Molecular Structure Analysis
X-ray diffraction techniques and spectroscopic methods such as IR, 1H NMR, and 13C NMR are commonly used to determine the molecular structure of triazole derivatives. These techniques reveal details about the molecule's geometry, including hydrogen bonding patterns and the conformation of cyclopentyl rings. For example, studies have shown that molecules can be linked into frameworks or chains through N-H⋯N and C-H⋯N hydrogen bonds, demonstrating the structural complexity and diversity of these compounds (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole compounds exhibit a wide range of chemical reactivities, including the ability to undergo cycloaddition reactions, Beckmann rearrangements, and transformations into various functionalized derivatives. These reactions are pivotal for synthesizing novel compounds with potential biological activities. For instance, the Beckmann rearrangement of oximino derivatives can lead to new lactams or lactones, illustrating the versatility of triazole chemistry in creating diverse molecular structures (Jilale et al., 1993).
Aplicaciones Científicas De Investigación
Reductive Cleavage and Transformations
One study explored the reductive cleavage of certain carboxylates leading to the formation of bi- or tricyclic lactams or lactones, highlighting the synthetic utility of such processes in creating complex molecular architectures, which could be relevant for compounds with similar structures to the one Molchanov et al., 2016.
Antimicrobial and Antitumor Activities
Another area of application involves the synthesis and evaluation of new compounds for antimicrobial and antitumor activities. For example, certain triazole and thiadiazole derivatives have been found to exhibit antimicrobial activity against specific microorganisms and possess antitumor potential towards breast cancer Demirbas et al., 2004.
HIV Entry Inhibitors
Research into HIV entry inhibitors has identified compounds acting as potent noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating the potential for therapeutic applications in HIV treatment Watson et al., 2005.
Molecular Imaging and Thermometry
In molecular imaging, certain lanthanide chelates derived from DOTA ligands have been investigated for their conformational rigidity and relaxivity properties, which are crucial for enhancing the performance of contrast agents in magnetic resonance imaging (MRI) Ranganathan et al., 2002.
Fluorescent Behavior of Regioisomers
The fluorescent properties of novel regioisomers have been studied, revealing dual emission characteristics under certain conditions, which could have implications for developing new fluorescent markers or sensors Kamalraj et al., 2008.
Propiedades
IUPAC Name |
2-[4-(cyclopentanecarbonyl)-1-methyl-9-oxo-1,4,10-triazaspiro[5.6]dodecan-10-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-19-10-11-21(17(25)14-4-2-3-5-14)13-18(19)7-6-15(22)20(9-8-18)12-16(23)24/h14H,2-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJXRMLLTSVFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)N(CC2)CC(=O)O)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)
